Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyano group, a dimethoxyphenyl group, and an ethyl ester group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and the dimethoxyphenyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-cyano-3-methylthiophene-4-carboxylate: Lacks the dimethoxyphenyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
4-Cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylic acid: The carboxylic acid group instead of the ester group influences its acidity and potential interactions with biological targets.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-cyano-5-[(3,4-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-5-25-18(22)15-10(2)12(9-19)17(26-15)20-16(21)11-6-7-13(23-3)14(8-11)24-4/h6-8H,5H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJWDYMFBZMALL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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